REACTION_CXSMILES
|
[CH:1](=[O:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:7][CH:8]([CH2:11]O)[CH2:9][OH:10]>>[CH2:2]([CH:1]1[O:10][CH2:9][CH:8]([CH3:11])[CH2:7][O:6]1)[CH:3]([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)CO
|
Name
|
3
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean and Stark condenser
|
Type
|
CUSTOM
|
Details
|
The reaction scheme
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1OCC(CO1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |